7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Description
Properties
IUPAC Name |
7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUWGOFEQZGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365927 | |
| Record name | 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-31-1 | |
| Record name | 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiourea Derivatives
A foundational approach involves the cyclization of thiourea precursors under oxidative conditions. Starting with substituted anilines, thiourea intermediates are generated via reaction with ammonium thiocyanate in acidic media. For example, 4-methylaniline reacts with NH₄SCN in HCl/EtOH to form 4-methylphenylthiourea, which undergoes bromine-mediated cyclization to yield 2-aminobenzothiazole derivatives. This intermediate is critical for subsequent thiazolo ring formation.
Reaction Scheme:
-
Thiourea Formation :
-
Oxidative Cyclization :
Thiazolo Ring Annulation
The thiazolo[5,4-e] moiety is introduced via condensation reactions. Hydrazine hydrate treatment of 2-aminobenzothiazoles generates hydrazino intermediates, which react with formic acid or methyl ketones to form the fused thiazole ring. For instance, refluxing 7-methyl-2-hydrazinobenzothiazole with acetic anhydride in DMF facilitates cyclization to the target compound.
Key Data:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Hydrazine Treatment | 2-Aminobenzothiazole | EtOH, 80°C, 6 hrs | 85% |
| Cyclization | Hydrazino Intermediate | AcOH, 100°C, 8 hrs | 78% |
Reaction Optimization Strategies
Solvent and Catalyst Selection
Optimal yields are achieved using polar aprotic solvents (e.g., DMF, acetonitrile) and acid catalysts. A study demonstrated that replacing acetic acid with p-toluenesulfonic acid (PTSA) in cyclization steps increased yields by 12% due to enhanced protonation of intermediates.
Temperature and Time Dependence
Controlled heating (90–110°C) for 7–9 hours maximizes cyclization efficiency. Prolonged heating beyond 10 hours promotes decomposition, reducing yields by up to 20%. Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields >80%.
Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100°C | +15% |
| Catalyst (PTSA) | 5 mol% | +12% |
| Microwave Irradiation | 150 W, 1.5 hrs | +10% (time saved) |
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. A two-stage reactor design separates thiourea formation (residence time: 30 mins) and cyclization (residence time: 45 mins), achieving 92% purity at a throughput of 50 kg/day.
Green Chemistry Innovations
Solvent recycling and microwave-assisted protocols reduce waste. Ethanol-water mixtures (7:3 v/v) enable efficient recrystallization, recovering >95% of solvents.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted hydrazines and methyl ketones. HPLC analysis confirms >99% purity using a C18 column (MeOH/H₂O, 70:30).
Spectroscopic Validation
-
¹H NMR : δ 2.35 (s, 3H, CH₃), δ 6.82–7.95 (m, 3H, Ar–H), δ 5.21 (s, 2H, NH₂).
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IR : 3250 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N), 1155 cm⁻¹ (C–S).
Challenges and Mitigation
Chemical Reactions Analysis
Key Reaction Types
The chemical reactivity of 7-methyl- thiazolo[5,4-e] benzothiazol-2-amine can be categorized into several types of reactions typical for thiazole and benzothiazole derivatives:
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Nucleophilic Substitution : The nitrogen atoms in the thiazole or benzothiazole rings can act as nucleophiles in substitution reactions.
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Electrophilic Aromatic Substitution : The aromatic nature of the benzothiazole moiety allows for electrophilic substitution reactions.
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Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or alcohols.
Reaction Mechanisms
The mechanisms of these reactions are influenced by the functional groups present in the compound. For instance:
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In nucleophilic substitution reactions, the amino group can participate in forming new bonds with electrophiles.
-
Electrophilic aromatic substitution typically involves the introduction of substituents onto the aromatic ring through electrophiles like halogens or nitro groups.
Data Table of Chemical Reactions
| Reaction Type | Example Reaction | Conditions Required |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Base catalyst (e.g., sodium ethoxide) |
| Electrophilic Aromatic Substitution | Bromination of the benzothiazole ring | Lewis acid catalyst (e.g., AlCl₃) |
| Oxidation | Oxidation using potassium permanganate | Acidic medium |
| Reduction | Reduction using sodium borohydride | Anhydrous conditions |
Common Synthetic Routes
-
Condensation Reactions : Involves the reaction of appropriate thiazole and benzothiazole derivatives under controlled conditions to form the desired compound.
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Cyclization Reactions : Utilizing starting materials such as 2-amino-thiophenol and malononitrile under microwave irradiation can yield high-purity products efficiently.
Biological Activity Data Table
| Activity Type | Target Organisms / Conditions | Reference |
|---|---|---|
| Antimicrobial | Effective against Bacillus cereus | [Source] |
| Anticancer | Inhibition of cancer cell proliferation | [Source] |
Scientific Research Applications
7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused thiazole rings allow it to bind to active sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 7-methyl group in the target compound reduces polarity vs. 7-SCH₃ analogs (e.g., ), likely altering metabolic stability .
Comparison with Related Syntheses
Notable Differences:
- The target compound likely requires stringent temperature control due to the fused ring system’s sensitivity, unlike simpler thiadiazoles .
Antiproliferative Activity
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits fungicidal activity (EC₅₀ = 12 µM against Candida albicans), attributed to the electron-withdrawing thiadiazole core .
Antioxidant and Antiparasitic Effects
- Thiadiazole Derivatives: Compounds like 5-({[(E)-benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine () show radical-scavenging activity (IC₅₀ = 18 µM in DPPH assay) due to the Schiff base moiety .
- 7-SCH₃ Analogs : The sulfanyl group in ’s compound may confer redox-modulating properties, absent in the target compound .
Biological Activity
7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a thiazole ring fused with a benzothiazole moiety, characterized by a methyl group at the 7-position and an amino group at the 2-position. The structural arrangement contributes to its distinctive chemical properties and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 10023-31-1 |
| Molecular Formula | C9H7N3S2 |
| Molecular Weight | 225.30 g/mol |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole and benzothiazole derivatives. For instance:
- A study demonstrated that benzothiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Another research indicated that thiazolo-pyrimidine analogs exhibited effective antibacterial and antifungal activities .
The mechanism by which thiazolo-benzothiazole compounds exert their biological effects often involves interaction with key enzymes or cellular targets:
- DNA Gyrase Inhibition: Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition is crucial for the antibacterial activity observed in these compounds .
- Cell Wall Synthesis Disruption: Benzothiazole analogs have been reported to interfere with bacterial cell wall synthesis pathways .
Case Study 1: Antibacterial Activity Evaluation
A series of synthesized thiazole derivatives were evaluated for their antibacterial activity against various strains. The results indicated that certain modifications in the thiazole structure significantly enhanced their potency against E. coli and S. aureus.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | <20 | E. coli |
| Compound B | <40 | S. aureus |
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the presence of specific functional groups at various positions on the benzothiazole ring could enhance biological activity. For example:
- Compounds with electron-withdrawing groups showed increased efficacy against microbial strains compared to those with electron-donating groups.
Q & A
Q. What are the standard synthetic routes for 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine, and what key intermediates are involved?
The synthesis typically involves cyclization reactions using precursors like substituted anilines and thiocyanates. For example:
- Step 1 : Reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form benzo[d]thiazol-2-amine intermediates .
- Step 2 : Condensation with methyl ketones or aldehydes under reflux in ethanol with catalytic acetic acid to form the fused thiazole ring system .
- Purification : Recrystallization from ethanol or ethyl acetate yields the final product with >85% purity .
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| Benzo[d]thiazol-2-amine | Core scaffold | |
| 2-Acyl-(1H)-indene-1,3(2H)-diones | Hydrazone formation |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., π–π stacking interactions at 3.56–3.75 Å distances) .
- IR Spectroscopy : Confirms N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (1150–1250 cm⁻¹) .
- NMR : ¹H NMR signals for aromatic protons appear at δ 6.8–8.2 ppm, with methyl groups at δ 2.3–2.5 ppm .
Q. How can impurities be minimized during synthesis?
- Column Chromatography : Use silica gel with ethyl acetate/chloroform (40:60) to separate unreacted hydrazines or aldehydes .
- Recrystallization : Ethanol-water mixtures (2:1) remove polar byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
| Parameter | Optimization Strategy | Impact | Reference |
|---|---|---|---|
| Temperature | Reflux at 90–100°C for 7–9 hours | Enhances cyclization | |
| Catalysts | Acetic acid (2–3 drops) accelerates Schiff base formation | Reduces reaction time by 30% | |
| Solvent | Dichloromethane for iodobenzene diacetate-mediated reactions | Prevents side-product formation |
Data Contradiction Example : Conflicting reports on yields (70–95%) may arise from variations in stoichiometry or solvent purity. Validate via TLC monitoring .
Q. How can structural discrepancies in XRD data be resolved when analyzing derivatives?
- Dihedral Angle Analysis : Compare angles between fused rings (e.g., 64.11° between benzene rings in 7-chloro derivatives) .
- Hydrogen Bonding : Identify C–H···N/N–H···π interactions (3.58–3.75 Å) to confirm packing stability .
Q. What in vitro and in silico strategies are suitable for evaluating biological activity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using agar dilution .
- Molecular Docking : Target HIV-1 protease (PDB: 1HPV) or CDK1 kinase (PDB: 1HCL) with AutoDock Vina .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .
Q. How should researchers address conflicting bioactivity data across studies?
Q. What computational methods support the design of novel derivatives?
- QSAR Modeling : Correlate substituent electronegativity with antitumor activity (R² > 0.85) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity .
Q. Table 1: Key Spectral Data
| Technique | Key Peaks | Purpose |
|---|---|---|
| ¹H NMR | δ 2.3–2.5 (CH₃), δ 6.8–8.2 (Ar–H) | Confirm substitution pattern |
| IR | 3200–3400 cm⁻¹ (N–H), 1150–1250 cm⁻¹ (C=S) | Validate functional groups |
Q. Table 2: Crystallographic Parameters
| Parameter | Value | Significance |
|---|---|---|
| Cg2···Cg3 | 3.7499 Å | π–π stacking stability |
| C–H···N | 3.5851 Å | Hydrogen bonding network |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
